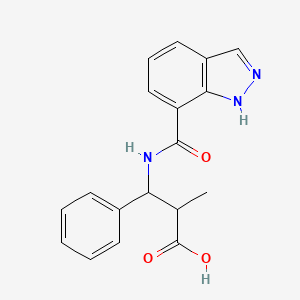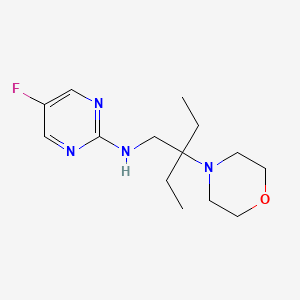
3-(1H-indazole-7-carbonylamino)-2-methyl-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-indazole-7-carbonylamino)-2-methyl-3-phenylpropanoic acid, also known as IMPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. IMPP is a derivative of indazole, a heterocyclic compound that has been extensively studied for its pharmacological properties.
Applications De Recherche Scientifique
3-(1H-indazole-7-carbonylamino)-2-methyl-3-phenylpropanoic acid has been shown to have potential applications in medical research, particularly in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. These properties make this compound a promising candidate for the development of new cancer therapies and anti-inflammatory drugs.
Mécanisme D'action
The mechanism of action of 3-(1H-indazole-7-carbonylamino)-2-methyl-3-phenylpropanoic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of genes involved in cell growth and apoptosis. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce tumor growth in animal models of cancer. This compound has also been shown to have neuroprotective effects and can protect against ischemic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1H-indazole-7-carbonylamino)-2-methyl-3-phenylpropanoic acid has several advantages for lab experiments. It is a synthetic compound that can be produced in high yields with high purity. This compound has also been extensively studied for its pharmacological properties, making it a well-characterized compound for research. However, there are some limitations to using this compound in lab experiments. This compound has a low solubility in water, which can make it difficult to use in certain experiments. This compound also has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on 3-(1H-indazole-7-carbonylamino)-2-methyl-3-phenylpropanoic acid. One area of research is the development of new cancer therapies based on this compound. Studies have shown that this compound can inhibit the growth of cancer cells, but more research is needed to determine its effectiveness in vivo. Another area of research is the development of new anti-inflammatory drugs based on this compound. This compound has been shown to have anti-inflammatory properties, but more research is needed to determine its mechanism of action and effectiveness in vivo. Finally, research is needed to optimize the synthesis method of this compound to produce higher yields of the compound with improved solubility and half-life.
Méthodes De Synthèse
3-(1H-indazole-7-carbonylamino)-2-methyl-3-phenylpropanoic acid is synthesized via a multi-step process that involves the reaction of indazole with various reagents. The first step involves the reaction of indazole with ethyl chloroformate to form indazole-7-carbonyl chloride. The resulting product is then reacted with N-methylphenylalanine to form the desired compound, this compound. The synthesis method of this compound has been optimized to produce high yields of the compound with high purity.
Propriétés
IUPAC Name |
3-(1H-indazole-7-carbonylamino)-2-methyl-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11(18(23)24)15(12-6-3-2-4-7-12)20-17(22)14-9-5-8-13-10-19-21-16(13)14/h2-11,15H,1H3,(H,19,21)(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGZEUGFRJHMQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)NC(=O)C2=CC=CC3=C2NN=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7640155.png)
![2-[Cyclobutanecarbonyl(cyclohexyl)amino]acetic acid](/img/structure/B7640173.png)
![2-[[4-(3,5-Dimethylpyrazol-1-yl)benzoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640181.png)
![2-[[2-(3-Chlorophenyl)cyclopropanecarbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640182.png)
![N-[2-(cycloheptylamino)ethyl]-2-(1,2,4-triazol-1-ylmethyl)benzamide;hydrochloride](/img/structure/B7640183.png)

![3-[[2-(4-Fluorophenyl)acetyl]amino]-2-methyl-3-phenylpropanoic acid](/img/structure/B7640197.png)
![3-[(3,5-dimethylcyclohexyl)amino]-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B7640199.png)
![N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-phenylpent-4-enamide](/img/structure/B7640207.png)
![3-[Methyl-[[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methyl]amino]phenol](/img/structure/B7640210.png)
![3-Methyl-3-[(2-methylcyclopropanecarbonyl)amino]pentanoic acid](/img/structure/B7640223.png)
![[3-Oxo-3-(propan-2-ylamino)propyl] 2-methylquinoline-6-carboxylate](/img/structure/B7640226.png)
![1-Amino-1-[[[ethyl(methyl)sulfamoyl]amino]methyl]cyclohexane;hydrochloride](/img/structure/B7640227.png)
![3-[[2-(2-Fluorophenyl)propanoylamino]methyl]benzoic acid](/img/structure/B7640241.png)